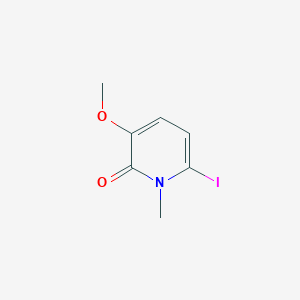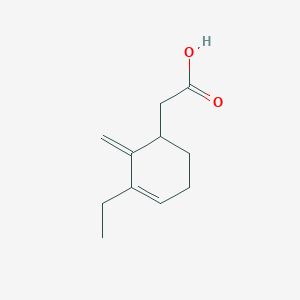
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a compound that belongs to the class of substituted pyridines Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring structure This particular compound features a methoxy group at the 3-position and a piperidin-4-ylmethyl group at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxypyridine with a piperidin-4-ylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methoxypyridine and piperidin-4-ylmethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 3-methoxypyridine, making it nucleophilic. The nucleophilic pyridine then attacks the piperidin-4-ylmethyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(piperidin-4-ylmethyl)pyridine or 3-formyl-5-(piperidin-4-ylmethyl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-4-ylmethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. One notable target is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. The compound acts as a potent inhibitor of LSD1, leading to increased methylation levels of histone H3 lysine 4 (H3K4). This inhibition can result in altered gene expression and has potential therapeutic implications in cancer treatment .
相似化合物的比较
Similar Compounds
3-Methoxypyridine: Lacks the piperidin-4-ylmethyl group, making it less complex and potentially less biologically active.
4-Methoxypyridine: Similar structure but with the methoxy group at the 4-position.
3-Methoxy-1-propanol: Contains a methoxy group but lacks the pyridine ring and piperidin-4-ylmethyl group.
Uniqueness
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is unique due to the presence of both the methoxy group and the piperidin-4-ylmethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
3-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h7-10,13H,2-6H2,1H3 |
InChI 键 |
JAJNYTUAKLWKQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)CC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




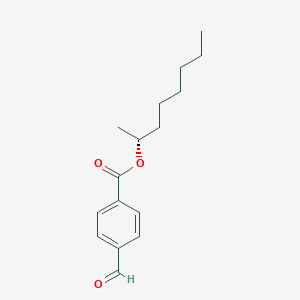
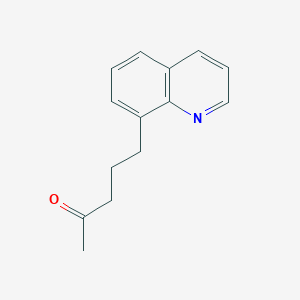
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
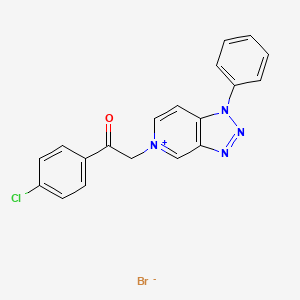
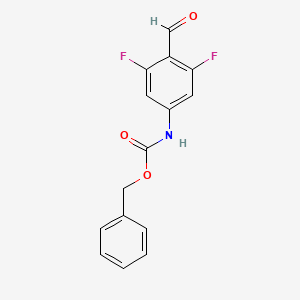
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)

